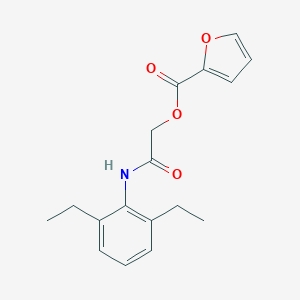
4-Methylphenyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylphenyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound also known as MPPP. It is a synthetic drug that has been used in scientific research for many years. MPPP is a member of the pyrrolidine family of compounds, which are known for their ability to affect the central nervous system. In
作用机制
The exact mechanism of action of MPPP is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it blocks the reuptake of dopamine, a neurotransmitter that is involved in the reward system of the brain. By increasing the levels of dopamine in the brain, MPPP is thought to produce its stimulant effects.
Biochemical and Physiological Effects:
MPPP has been shown to produce a range of biochemical and physiological effects. These include increased heart rate and blood pressure, as well as elevated levels of dopamine and norepinephrine in the brain. MPPP has also been shown to produce hyperthermia and seizures in animal studies.
实验室实验的优点和局限性
MPPP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a well-defined mechanism of action, which makes it useful for studying the effects of dopamine reuptake inhibitors. However, MPPP has several limitations as well. It is a controlled substance that requires special permits to use, and its effects on humans are not well understood.
未来方向
There are several future directions for research on MPPP. One area of interest is the development of new treatments for drug addiction and dependence. MPPP and other pyrrolidine compounds have shown promise in this area, and further research could lead to the development of new drugs that are more effective and have fewer side effects. Another area of interest is the study of the long-term effects of MPPP on the brain and body. This could help to better understand the risks associated with the use of this compound and could lead to the development of new safety guidelines for its use in scientific research.
合成方法
The synthesis of MPPP involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methylphenylamine to form the amide intermediate. Finally, the amide intermediate is reacted with ethyl chloroformate to form MPPP.
科学研究应用
MPPP has been used in scientific research to study the effects of pyrrolidine derivatives on the central nervous system. It has been found to have a stimulant effect, similar to other pyrrolidine compounds such as MDPV and α-PVP. MPPP has also been used in studies of drug addiction and dependence, as well as in the development of new treatments for these conditions.
属性
分子式 |
C19H19NO3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
(4-methylphenyl) 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H19NO3/c1-13-3-7-16(8-4-13)20-12-15(11-18(20)21)19(22)23-17-9-5-14(2)6-10-17/h3-10,15H,11-12H2,1-2H3 |
InChI 键 |
RLQHSWGGLQNMAY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC=C(C=C3)C |
规范 SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270922.png)

![2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate](/img/structure/B270924.png)
![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270926.png)
![2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270928.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270929.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270931.png)
![2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270932.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270934.png)
![2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270937.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270940.png)
![5-Oxo-4-oxa-tricyclo[4.2.1.0*3,7*]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester](/img/structure/B270941.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270942.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270943.png)